molecular formula C9H12F2O2 B3322381 (3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid CAS No. 1447972-21-5

(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B3322381
CAS No.: 1447972-21-5
M. Wt: 190.19
InChI Key: LIPBXIBHSQTLEK-DGUCWDHESA-N
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Description

(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid: is a fluorinated bicyclic compound with the molecular formula C9H12F2O2 . This compound is characterized by its bicyclic structure, which includes a three-membered ring fused to a four-membered ring, and the presence of two fluorine atoms at the 8th position of the bicyclic system. The carboxylic acid group at the 3rd position makes it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid typically involves the following steps:

  • Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as bicyclo[3.2.1]octane .

  • Fluorination: The precursor undergoes selective fluorination at the 8th position to introduce fluorine atoms. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.

  • Carboxylation: The fluorinated intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 3rd position. This can be done using reagents like carbon monoxide in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination and carboxylation processes, often using continuous flow reactors to ensure efficiency and safety. The choice of reagents and catalysts is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid: undergoes various types of chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or anhydrides .

  • Reduction: The fluorine atoms can be reduced under specific conditions, although this is less common due to the stability of the C-F bond.

  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, to form esters, amides, and other derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like sodium hypochlorite or chromium(VI) oxide can be used.

  • Reduction: Reagents like lithium aluminum hydride (LiAlH4) may be employed.

  • Substitution: Reagents like alcohols or amines in the presence of coupling agents like DCC (Dicyclohexylcarbodiimide) .

Major Products Formed:

  • Esters and Amides: Resulting from the substitution of the carboxylic acid group.

  • Oxidized Derivatives: Such as esters and anhydrides from oxidation reactions.

Scientific Research Applications

(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid: has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

  • Biology: The compound can be used to study the effects of fluorination on biological systems, as fluorinated compounds often exhibit unique biological activities.

  • Medicine: Fluorinated compounds are known for their potential in drug design, and this compound can be a precursor for developing new therapeutic agents.

  • Industry: It is used in the production of specialty chemicals and materials that require fluorinated components for enhanced properties.

Mechanism of Action

The mechanism by which (3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid exerts its effects depends on its specific application. In drug design, for example, the fluorine atoms can enhance the binding affinity of the compound to its molecular target by increasing its lipophilicity and stability. The carboxylic acid group can interact with biological targets through hydrogen bonding and ionic interactions.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.

  • Receptors: It can interact with receptors to modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

  • 8-fluorobicyclo[3.2.1]octane-3-carboxylic acid

  • 8,8-difluorobicyclo[3.2.1]octane-2-carboxylic acid

  • 8-azabicyclo[3.2.1]octane-2-carboxylic acid

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Properties

IUPAC Name

(1S,5R)-8,8-difluorobicyclo[3.2.1]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O2/c10-9(11)6-1-2-7(9)4-5(3-6)8(12)13/h5-7H,1-4H2,(H,12,13)/t5?,6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPBXIBHSQTLEK-DGUCWDHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1C2(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1C2(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447942-37-1
Record name rac-(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid
Reactant of Route 2
(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid
Reactant of Route 3
(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid
Reactant of Route 4
(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid
Reactant of Route 5
(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid
Reactant of Route 6
(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid

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